molecular formula C18H12FN3S B5101949 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

Cat. No. B5101949
M. Wt: 321.4 g/mol
InChI Key: ULTIKQOGMZNCMM-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acrylonitrile and contains a thiazole ring and a fluorophenyl group. In

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the inhibition of specific proteins involved in cell proliferation and survival. This compound targets the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth, differentiation, and survival. By inhibiting this pathway, 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile can induce cell death in cancer cells and reduce inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile have been extensively studied. This compound has been shown to induce apoptosis (cell death) in cancer cells by activating caspases, which are enzymes involved in the breakdown of cellular components. Additionally, this compound has been shown to reduce inflammation in inflammatory diseases by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile for lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for specific proteins involved in cancer cell proliferation and survival, making it an effective tool for studying these pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One area of research is in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, this compound can be used as a tool for studying specific signaling pathways involved in cell proliferation and survival. Further research is needed to explore the potential applications of this compound in other fields of scientific research.

Synthesis Methods

The synthesis of 3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 4-fluoroaniline, 2-bromo-4'-phenylthiazole, and acrylonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has shown potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

(Z)-3-(4-fluoroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3S/c19-15-6-8-16(9-7-15)21-11-14(10-20)18-22-17(12-23-18)13-4-2-1-3-5-13/h1-9,11-12,21H/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTIKQOGMZNCMM-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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